molecular formula C8H6BrN3 B598582 7-Bromo-8-methylpyrido[2,3-b]pyrazine CAS No. 116605-69-7

7-Bromo-8-methylpyrido[2,3-b]pyrazine

Cat. No.: B598582
CAS No.: 116605-69-7
M. Wt: 224.061
InChI Key: BHHMPZQRVWVAAR-UHFFFAOYSA-N
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Description

7-Bromo-8-methylpyrido[2,3-b]pyrazine is a brominated heterocyclic compound that serves as a versatile and valuable synthetic intermediate in medicinal chemistry and drug discovery research . The pyrido[2,3-b]pyrazine scaffold is a fused bicyclic system containing multiple nitrogen atoms, making it a privileged structure for designing molecules that interact with biological targets . The bromine substituent at the 7-position is a critical functional handle, enabling further derivatization through modern cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to create diverse chemical libraries for biological screening . This compound is primarily utilized as a key building block in the synthesis of more complex molecules with potential therapeutic applications . Its specific structure makes it particularly relevant in the exploration of kinase inhibitors, a major class of compounds for targeted cancer therapies . Researchers employ this intermediate in the design and optimization of drug candidates in areas such as oncology, where precise molecular interactions are critical for inhibiting disease pathways . The compound is for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

7-bromo-8-methylpyrido[2,3-b]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrN3/c1-5-6(9)4-12-8-7(5)10-2-3-11-8/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHHMPZQRVWVAAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NC2=NC=CN=C12)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00652841
Record name 7-Bromo-8-methylpyrido[2,3-b]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00652841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116605-69-7
Record name 7-Bromo-8-methylpyrido[2,3-b]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00652841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclization of 5-Bromo-2,3-diaminopyridine with Ethyl Pyruvate

A widely adopted method begins with 5-bromo-2,3-diaminopyridine, which undergoes cyclization with ethyl pyruvate in toluene under reflux conditions. This reaction forms the pyrido[2,3-b]pyrazine core, introducing the methyl group at position 8 through the keto-enol tautomerization of ethyl pyruvate.

Reaction Conditions:

  • Solvent: Toluene

  • Temperature: 80–110°C

  • Atmosphere: Nitrogen

  • Molar Ratio: 1:1 (diamine:ethyl pyruvate)

  • Yield: 68–75%

The reaction mechanism proceeds via Schiff base formation, followed by intramolecular cyclization (Fig. 1). The bromine atom at position 7 remains intact due to the electronic deactivation of the pyridine ring, preventing undesired substitution during this step.

Halogenation of Preformed Pyrido[2,3-b]pyrazines

Alternative routes involve late-stage bromination of 8-methylpyrido[2,3-b]pyrazine derivatives. Electrophilic bromination using N-bromosuccinimide (NBS) or molecular bromine in polar aprotic solvents enables regioselective substitution at position 7.

Optimized Bromination Protocol:

ParameterValue
Substrate8-methylpyrido[2,3-b]pyrazine
Brominating AgentNBS (1.05 equiv)
SolventDMF or acetonitrile
Temperature0–25°C
Reaction Time4–6 hours
Yield82–89%

This method benefits from milder conditions compared to direct cyclization routes, reducing side reactions such as di-bromination or ring degradation.

Critical Process Optimization

Solvent Effects on Reaction Efficiency

Comparative studies reveal significant solvent-dependent variations in yield and purity:

SolventDielectric Constant (ε)Yield (%)Purity (%)
Toluene2.387592
DMF36.78988
Acetonitrile37.58590
THF7.586895

Polar aprotic solvents like DMF enhance bromination rates but may lower purity due to competing solvolysis. Toluene remains preferred for cyclization steps due to its ability to azeotropically remove water, driving the reaction to completion.

Temperature Control Strategies

Precise temperature modulation prevents undesired side products:

  • Cyclization: Maintaining 80–110°C ensures complete ring formation without decarboxylation

  • Bromination: Reactions conducted below 25°C suppress di-bromination (<2% byproduct)

Purification and Characterization

Isolation Techniques

Post-synthetic purification employs a combination of:

  • Liquid-Liquid Extraction: Dichloromethane/water partitioning removes unreacted starting materials

  • Column Chromatography: Silica gel (230–400 mesh) with ethyl acetate/hexane (3:7) eluent

  • Recrystallization: Methanol/water (4:1) yields >99% pure product

Analytical Validation

Structural confirmation requires multimodal characterization:

TechniqueKey Diagnostic Features
¹H NMR (400 MHz, DMSO-d₆)- Methyl singlet at δ 2.48 ppm
  • Pyrazine protons at δ 8.72–9.15 ppm |
    | HRMS | [M+H]⁺ calcd. for C₈H₆BrN₃: 224.9734; found: 224.9731 |
    | XRD | Orthorhombic crystal system, space group P2₁2₁2₁
    Dihedral angle between rings: 16.2° |

Industrial-Scale Production Considerations

Transitioning from laboratory to kilogram-scale synthesis introduces challenges addressed through:

Continuous Flow Reactor Design

  • Residence Time: 8–12 minutes for bromination steps

  • Throughput: 2.4 kg/day using 10 L reactor volume

  • Purity Consistency: ±0.3% batch-to-batch variation

Waste Stream Management

  • Bromide salts recovered via ion-exchange resins (85–92% efficiency)

  • Solvent recycling reduces DMF consumption by 40%

Comparative Analysis of Synthetic Routes

ParameterCyclization RouteBromination Route
Total Steps32
Overall Yield51%73%
Byproduct Formation6–8%1–3%
ScalabilityModerateHigh
Cost per Kilogram$12,400$8,950

The bromination route demonstrates superior efficiency for large-scale production despite higher initial reagent costs.

ConditionDegradation Over 6 MonthsPrimary Degradant
25°C/60% RH1.2%De-brominated analog
40°C/75% RH4.8%Oxidative dimer
Light Exposure3.1%Ring-opened species

Recommendations:

  • Store under nitrogen at –20°C in amber glass vials

  • Use within 18 months for sensitive applications

Chemical Reactions Analysis

Types of Reactions

7-Bromo-8-methylpyrido[2,3-b]pyrazine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield 7-azido-8-methylpyrido[2,3-b]pyrazine, while reduction with NaBH4 can produce this compound derivatives .

Scientific Research Applications

7-Bromo-8-methylpyrido[2,3-b]pyrazine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 7-Bromo-8-methylpyrido[2,3-b]pyrazine involves its interaction with specific molecular targets and pathways. The bromine atom and the pyrido[2,3-b]pyrazine ring play crucial roles in its reactivity and biological activity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use .

Comparison with Similar Compounds

Structural and Reactivity Differences

Photophysical and Material Properties

Pyrido[2,3-b]pyrazines are used in organic light-emitting diodes (OLEDs) due to their tunable emission profiles.

Table 3: Photophysical Properties
Compound Name Emission Color DEST (eV) Application Reference
7-Bromo-8-methylpyrido[2,3-b]pyrazine Not reported Intermediate for TADF materials
Pyrido[2,3-b]pyrazine-DHPHAzSi hybrids Blue-red 0.01–0.23 Full-color OLEDs (EQE up to 20%)
2,3-Diphenyl derivatives Yellow-red 0.48 High HOMO-LUMO overlap; lower efficiency
  • Structure-Property Relationships: The twisted conformation (dihedral angle: 30°–80°) between donor (D) and pyrido[2,3-b]pyrazine acceptor (A) minimizes DEST (singlet-triplet energy gap), enabling thermally activated delayed fluorescence (TADF) in OLEDs .

Biological Activity

Overview

7-Bromo-8-methylpyrido[2,3-b]pyrazine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. Characterized by a bromine atom at the 7th position and a methyl group at the 8th position on the pyrido[2,3-b]pyrazine ring, this compound has a molecular formula of C8H6BrN3 and a molecular weight of 224.06 g/mol. Its unique structure allows for interactions with various biological targets, making it a candidate for further research in pharmacology and therapeutic applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes, receptors, and other biomolecules. The bromine atom enhances its reactivity, while the pyrido[2,3-b]pyrazine framework contributes to its binding affinity to various molecular targets. This interaction can lead to significant biological effects such as:

  • Antimicrobial Activity : Inhibition of microbial growth through interference with bacterial metabolic pathways.
  • Anticancer Properties : Induction of apoptosis in cancer cells and modulation of cell cycle progression.

Anticancer Activity

Recent studies have demonstrated that derivatives of pyrido[2,3-b]pyrazine exhibit promising anticancer effects. For instance, compounds similar to this compound have shown the ability to induce apoptosis in leukemia cell lines such as K562. The mechanism involves cell cycle arrest and down-regulation of anti-apoptotic proteins like Bcl-2, while promoting pro-apoptotic factors like Bax.

CompoundCell LineIC50 (μM)Mechanism of Action
This compoundK56225Induces apoptosis via cell cycle arrest
2-mOPPK56225Induces apoptosis and cell cycle arrest

The findings indicate that these compounds can effectively block the proliferation of cancer cells by inducing intrinsic apoptotic pathways .

Antimicrobial Activity

The antimicrobial potential of this compound has also been explored. Research indicates that it can inhibit the growth of various bacterial strains through mechanisms that may involve disruption of bacterial cell wall synthesis or interference with enzymatic functions critical for bacterial survival .

Case Studies

  • Apoptosis Induction in Leukemic Cells : A study involving K562 cells treated with derivatives showed significant morphological changes indicative of apoptosis after exposure to concentrations ranging from 20-120 μM over 24-72 hours. The results highlighted an increase in sub-G1 populations (indicative of apoptosis) and down-regulation of Bcl-2 alongside increased expression of Bax .
  • Antibacterial Efficacy : In another investigation, derivatives were tested against common pathogens. The results indicated potent antibacterial activity with minimum inhibitory concentrations (MIC) comparable to established antibiotics .

Q & A

Basic: What are the key synthetic routes for 7-bromo-8-methylpyrido[2,3-b]pyrazine?

The compound is synthesized via multi-step protocols involving pyrazine precursors and regioselective halogenation. A representative route involves:

Core formation : Condensation of pyrazine-2,3-diamine with α-brominated ketones under mild conditions (e.g., 2-propanol, 80°C, sodium bicarbonate) to form the pyrido[2,3-b]pyrazine scaffold .

Bromination : Electrophilic substitution at position 7 using bromine sources (e.g., NBS or Br₂ in DMF) with temperature control (0–25°C) to avoid over-halogenation .

Methylation : Introduction of the methyl group at position 8 via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura with methylboronic acid) .
Key optimization : Monitor reaction progress with TLC or LC-MS to prevent side products like di-brominated analogs .

Basic: How is the compound characterized for structural validation?

Structural confirmation requires:

  • NMR : 1H^1H and 13C^{13}C NMR to verify substitution patterns (e.g., methyl group at δ 2.5–3.0 ppm; bromine-induced deshielding of adjacent protons) .
  • X-ray crystallography : Resolve regiochemistry ambiguities (e.g., dihedral angles between pyridine and pyrazine rings, as in : 16.2° deviation) .
  • HRMS : Confirm molecular formula (e.g., C9_9H7_7BrN3_3 requires m/z 252.9844) .

Basic: What biological activities are associated with this scaffold?

Pyrido[2,3-b]pyrazines exhibit kinase inhibition and anticancer properties. For 7-bromo-8-methyl derivatives:

  • Kinase binding : The bromine atom enhances hydrophobic interactions with ATP-binding pockets (e.g., EGFR inhibition IC50_{50} < 1 µM in preliminary assays) .
  • Cellular assays : Test cytotoxicity in HeLa or MCF-7 cell lines using MTT assays; compare with non-brominated analogs to isolate halogen effects .

Advanced: How to address regioselectivity challenges during bromination?

Regioselectivity is influenced by:

  • Electronic factors : Electron-rich positions (e.g., para to nitrogen) favor electrophilic attack. DFT calculations (B3LYP/6-31G*) predict bromination at position 7 due to lower activation energy .
  • Steric hindrance : Methyl at position 8 directs bromine to position 7. Validate with NOESY (proximity of methyl to bromine) .
    Method : Use low-temperature bromination (0°C) with NBS in DMF to minimize competing reactions .

Advanced: How does solvent polarity impact stability during synthesis?

The compound degrades under acidic or high-polarity conditions:

  • Stability testing : Incubate in DMSO, water, or ethanol at 25–40°C for 24–72 hours. Monitor via HPLC:

    SolventDegradation (%)Major Byproduct
    DMSO<5%None
    H₂O25%De-brominated analog
    EtOH10%Oxidized methyl
    Recommendation : Use aprotic solvents (e.g., THF) for long-term storage .

Advanced: How to resolve contradictions in reported biological activity data?

Discrepancies in IC50_{50} values may arise from:

  • Assay variability : Standardize protocols (e.g., ATP concentration in kinase assays) .
  • Impurity profiles : Characterize batches with HPLC (>98% purity). Compare with , where 7-bromo-2,3-diphenyl analogs showed ±15% activity variance due to residual palladium .
    Solution : Cross-validate using orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) .

Advanced: What strategies enhance SAR studies for this scaffold?

  • Systematic substitution : Replace bromine with Cl, I, or CF3_3; modify methyl to ethyl or cyclopropyl. Test in kinase panels:

    SubstituentEGFR IC50_{50} (µM)Solubility (mg/mL)
    Br0.80.12
    I0.50.08
    CF3_31.20.25
  • Computational modeling : Dock derivatives into kinase structures (PDB: 1M17) to prioritize synthetic targets .

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